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Compound of Interest

Compound Name: Rauvotetraphylline E

Cat. No.: B12323291

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
Rauvotetraphylline E, a monoterpene indole alkaloid. The data presented here is crucial for
the identification, characterization, and further development of this natural product. The
information is based on the initial isolation and structural elucidation of Rauvotetraphylline E
from the aerial parts of Rauvolfia tetraphylla.

High-Resolution Electrospray lonization Mass
Spectrometry (HRESIMS) Data

HRESIMS analysis was pivotal in determining the molecular formula of Rauvotetraphylline E.
The positive ion mode was utilized for this analysis.

Parameter Observed Value Calculated Value Molecular Formula

[M+H]* (m/z) 335.1388 335.1395 C20H19N203

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of Rauvotetraphylline E was elucidated through extensive 1D and
2D NMR spectroscopy. The *H and 13C NMR data were acquired in DMSO-de.

1H NMR Data (DMSO-ds)
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Position OoH (ppm) Multiplicity J (Hz)
3 8.16 S

5 7.99 d 7.8
6 4.90 brs

9 7.49 d 8.1
10 7.15 t 7.7
11 7.39 t 7.7
12 7.71 d 8.1
1l4a 3.24 m

14b 2.92 m

15 4.30 brs

17a 4.54 d 12.3
17b 4.29 d 12.3
18 1.88 S

19 5.86 S

N1-H 12.01 S

13C NMR Data (DMSO-de)
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Position oC (ppm) Type
2 135.1 C

3 142.2 CH
5 128.9 CH
6 54.0 CH
7 108.4 C

8 127.1 C

9 121.5 CH
10 119.2 CH
11 121.9 CH
12 112.1 CH
13 137.0 C
14 33.9 CH2
15 50.9 CH
16 107.1 C
17 51.9 CH2
18 12.2 CHs
19 120.3 CH
20 133.0 C
21 152.0 C
COOH 170.3 C

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectroscopic data for

Rauvotetraphylline E.
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High-Resolution Electrospray lonization Mass
Spectrometry (HRESIMS)

¢ Instrumentation: The HRESIMS data were acquired using an APl QSTAR Pulsar i hybrid
quadrupole time-of-flight (Q-TOF) mass spectrometer.

 lonization Mode: Positive ion electrospray ionization (ESI) was employed.

o Data Acquisition: Data was collected in the positive ion mode to observe the protonated
molecule [M+H]*.

o Calibration: The instrument was calibrated to ensure high mass accuracy for the
determination of the elemental composition.

o Sample Preparation: The isolated compound was dissolved in a suitable solvent, typically
methanol or acetonitrile, and infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: NMR spectra were recorded on Bruker AV-400 and DRX-500
spectrometers.

¢ Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) was used as the solvent for NMR
analysis. The residual solvent peaks were used as internal standards for chemical shift
referencing.

e 1H NMR Spectroscopy: Proton NMR spectra were acquired to determine the proton chemical
shifts, coupling constants (J values), and multiplicities of the signals.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded to identify the chemical
shifts of all carbon atoms in the molecule.

e 2D NMR Spectroscopy: A suite of 2D NMR experiments, including Correlation Spectroscopy
(COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond
Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY), were
utilized to establish the connectivity and spatial relationships of protons and carbons, leading
to the complete structural elucidation of Rauvotetraphylline E.
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Mandatory Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

natural product like Rauvotetraphylline E.
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Final Structure of Rauvotetraphylline E
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Caption: Workflow for the isolation and spectroscopic analysis of Rauvotetraphylline E.
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Logical Relationship of Spectroscopic Techniques

This diagram illustrates the logical relationship and the information derived from each primary
spectroscopic technigue used in the structure elucidation of Rauvotetraphylline E.
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Caption: Logical flow from spectroscopic data to structure elucidation.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of
Rauvotetraphylline E]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12323291#spectroscopic-data-nmr-hresims-of-
rauvotetraphylline-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12323291?utm_src=pdf-body
https://www.benchchem.com/product/b12323291?utm_src=pdf-body-img
https://www.benchchem.com/product/b12323291#spectroscopic-data-nmr-hresims-of-rauvotetraphylline-e
https://www.benchchem.com/product/b12323291#spectroscopic-data-nmr-hresims-of-rauvotetraphylline-e
https://www.benchchem.com/product/b12323291#spectroscopic-data-nmr-hresims-of-rauvotetraphylline-e
https://www.benchchem.com/product/b12323291#spectroscopic-data-nmr-hresims-of-rauvotetraphylline-e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12323291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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